molecular formula C31H33N3O6 B11045044 N,N'-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide

N,N'-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide

Cat. No.: B11045044
M. Wt: 543.6 g/mol
InChI Key: AVGYFSCQMANWHE-UHFFFAOYSA-N
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Description

N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl, nitro, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethylphenylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with cyclohexane-1,3-dione derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(2,4-DIMETHYLPHENYL)UREA: Similar structure but lacks the hydroxyl and nitro groups.

    4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE: Similar core structure but different substituents.

Uniqueness

N,N’-BIS(2,4-DIMETHYLPHENYL)-4-HYDROXY-4-METHYL-2-(4-NITROPHENYL)-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C31H33N3O6

Molecular Weight

543.6 g/mol

IUPAC Name

1-N,3-N-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C31H33N3O6/c1-17-6-12-23(19(3)14-17)32-29(36)27-25(35)16-31(5,38)28(26(27)21-8-10-22(11-9-21)34(39)40)30(37)33-24-13-7-18(2)15-20(24)4/h6-15,26-28,38H,16H2,1-5H3,(H,32,36)(H,33,37)

InChI Key

AVGYFSCQMANWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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